4-[(8-fluoro-4-oxo-1,4-dihydroquinolin-3-yl)sulfonyl]benzonitrile
Description
4-[(8-fluoro-4-oxo-1,4-dihydroquinolin-3-yl)sulfonyl]benzonitrile is a chemical compound belonging to the class of fluoroquinolones, which are known for their broad-spectrum antibacterial properties. This compound features a quinoline core with a fluorine atom at the 8-position and a sulfonyl group attached to a benzonitrile moiety. Fluoroquinolones are widely used in the medical field due to their effectiveness against a variety of bacterial infections.
Properties
IUPAC Name |
4-[(8-fluoro-4-oxo-1H-quinolin-3-yl)sulfonyl]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN2O3S/c17-13-3-1-2-12-15(13)19-9-14(16(12)20)23(21,22)11-6-4-10(8-18)5-7-11/h1-7,9H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTLKMHTKJDCGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(8-fluoro-4-oxo-1,4-dihydroquinolin-3-yl)sulfonyl]benzonitrile typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or diethylaminosulfur trifluoride (DAST).
Attachment of the Sulfonyl Group: The sulfonyl group can be introduced using sulfonyl chlorides in the presence of a base such as pyridine.
Coupling with Benzonitrile: The final step involves the coupling of the sulfonylated quinoline with benzonitrile under suitable reaction conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and the use of automated synthesis platforms to ensure consistency and scalability. The choice of reagents and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-[(8-fluoro-4-oxo-1,4-dihydroquinolin-3-yl)sulfonyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium(VI) oxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the sulfonyl group, depending on the nucleophile used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted quinolines or benzonitriles.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand bacterial resistance mechanisms and to develop new antibacterial agents. Medicine: As a fluoroquinolone, it is used to treat bacterial infections, particularly those caused by gram-negative bacteria. Industry: It is employed in the production of various chemical products, including dyes, pigments, and other specialty chemicals.
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription. By interfering with these enzymes, the compound prevents bacterial cell division and leads to cell death.
Comparison with Similar Compounds
Ciprofloxacin: A widely used fluoroquinolone with a similar mechanism of action.
Levofloxacin: Another fluoroquinolone with enhanced activity against gram-positive bacteria.
Moxifloxacin: Known for its broad-spectrum activity and improved stability.
Uniqueness: 4-[(8-fluoro-4-oxo-1,4-dihydroquinolin-3-yl)sulfonyl]benzonitrile stands out due to its specific structural features, which may confer unique pharmacokinetic properties and efficacy profiles compared to other fluoroquinolones.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
